Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide
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Overview
Description
Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide is a chemical compound with the molecular formula C16H20F17IN2O2S and a molecular weight of 754.29 g/mol . This compound is known for its unique structure, which includes a heptadecafluorooctyl group, making it highly fluorinated. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide involves multiple steps. The general synthetic route includes the reaction of diethylamine with 3-bromopropylmethylammonium iodide, followed by the introduction of the heptadecafluorooctylsulphonyl group. The reaction conditions typically involve the use of solvents such as acetonitrile or dichloromethane and may require catalysts to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: The fluorinated sulphonyl group can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide involves its interaction with molecular targets through its fluorinated sulphonyl group. This group can form strong interactions with various biological molecules, affecting their function and activity. The compound can also interact with cell membranes, altering their permeability and influencing cellular processes .
Comparison with Similar Compounds
Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide can be compared with other similar compounds, such as:
Perfluorooctanesulfonic acid (PFOS): Both compounds contain highly fluorinated groups, but PFOS lacks the ammonium and propyl groups present in this compound.
Perfluorooctanoic acid (PFOA): Similar to PFOS, PFOA is highly fluorinated but does not have the same functional groups as this compound.
The uniqueness of this compound lies in its combination of fluorinated and ammonium groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
93803-06-6 |
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Molecular Formula |
C16H20F17IN2O2S |
Molecular Weight |
754.3 g/mol |
IUPAC Name |
diethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl]-methylazanium;iodide |
InChI |
InChI=1S/C16H20F17N2O2S.HI/c1-4-35(3,5-2)8-6-7-34-38(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31;/h34H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZIZNQVVBCZRJKW-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origin of Product |
United States |
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